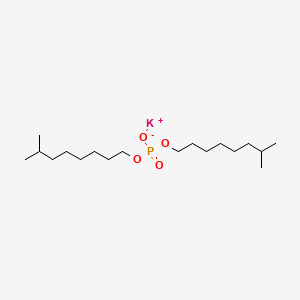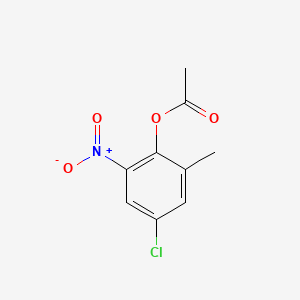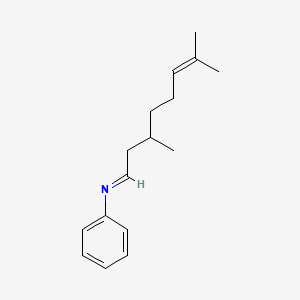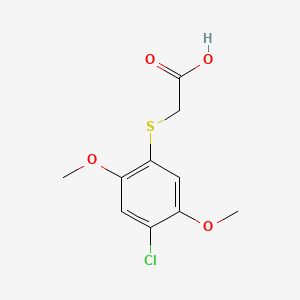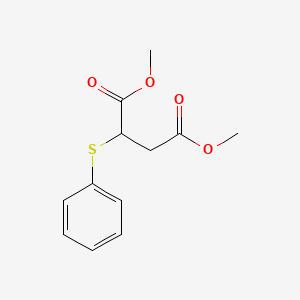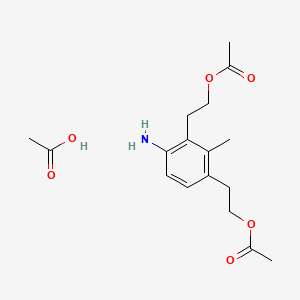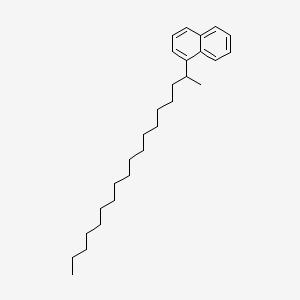
5-Vinylthiazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Vinylthiazolidin-2-one is a heterocyclic compound featuring a five-membered ring structure that includes both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a vinyl group at the fifth position of the thiazolidine ring enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinylthiazolidin-2-one typically involves the condensation of a thiol with an aldehyde or ketone
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. Green chemistry approaches, including the use of recyclable catalysts and solvent-free conditions, are also explored to make the process more environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiazolidine derivatives.
Substitution: The vinyl group allows for various substitution reactions, including halogenation and alkylation, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or alkylated thiazolidines.
Aplicaciones Científicas De Investigación
5-Vinylthiazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Vinylthiazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, its anticancer activity may be attributed to the inhibition of specific kinases or the induction of apoptosis in cancer cells. The presence of the vinyl group enhances its ability to form covalent bonds with target proteins, leading to more effective inhibition.
Comparación Con Compuestos Similares
Thiazolidine: Lacks the vinyl group, making it less reactive.
Thiazolidin-4-one: Similar structure but with a different substitution pattern.
Thiazolidinedione: Known for its antidiabetic properties but differs in its core structure.
Uniqueness: 5-Vinylthiazolidin-2-one stands out due to the presence of the vinyl group, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Propiedades
Número CAS |
35894-42-9 |
|---|---|
Fórmula molecular |
C5H7NOS |
Peso molecular |
129.18 g/mol |
Nombre IUPAC |
5-ethenyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C5H7NOS/c1-2-4-3-6-5(7)8-4/h2,4H,1,3H2,(H,6,7) |
Clave InChI |
JJKPQDFLJFVJKO-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CNC(=O)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



